Cas no 35578-47-3 (4,4'-Dibromobenzil)

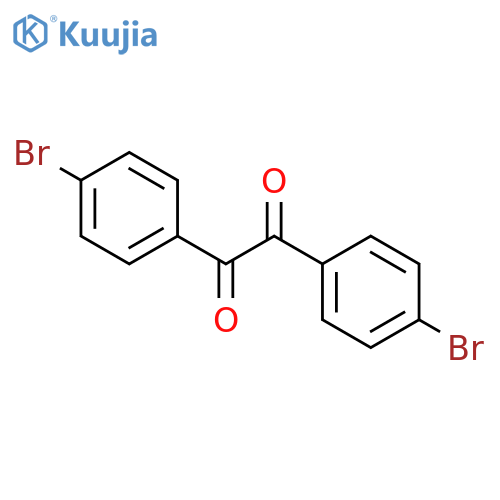

4,4'-Dibromobenzil structure

商品名:4,4'-Dibromobenzil

CAS番号:35578-47-3

MF:C14H8Br2O2

メガワット:368.020122528076

MDL:MFCD00000104

CID:89158

PubChem ID:87568435

4,4'-Dibromobenzil 化学的及び物理的性質

名前と識別子

-

- 4,4'-Dibromobenzil

- 1,2-bis(4-bromophenyl)ethane-1,2-dione

- 1,2-bis-(4-bromophenyl)ethane-1,2-dione

- 1,2-di(4-bromophenyl)-1,2-ethanedione

- 4,4′-Dibromobenzil

- 4,4'-Dibromodibenzoyl

- Benzyl,4'-dibromo

- Ethanedione,bis(4-bromophenyl)

- p,p'-Dibromobenzil

- 1,2-Bis(4-bromophenyl)-1,2-ethanedione

- 1,2-Bis(4-bromophenyl)ethandione

- Bis(4-bromophenyl)ethanedione

- NSC 74075

- 4,4-Dibromobenzil

- Ethanedione, bis(4-bromophenyl)-

- Benzyl, 4,4'-dibromo-

- O4TXV8A656

- 1,2-Ethanedione, 1,2-bis(4-bromophenyl)-

- 1,2-Bis-(4-bromo-phenyl)-ethane-1,2-dione

- NYCBYBDDECLFPE-UHFFFAOYSA-N

- NSC74075

- bis(4-bromophenyl)ethane-1,2-dione

- Benzyl,4'-dibromo-

- 4,4'-dibromo-benzil

- Benzil-based

-

- MDL: MFCD00000104

- インチ: 1S/C14H8Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H

- InChIKey: NYCBYBDDECLFPE-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])C(C(C1C([H])=C([H])C(=C([H])C=1[H])Br)=O)=O

計算された属性

- せいみつぶんしりょう: 365.88900

- どういたいしつりょう: 365.889

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 34.1

- 疎水性パラメータ計算基準値(XlogP): 4.8

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.729±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 224.0 to 229.0 deg-C

- ふってん: 457.2°Cat760mmHg

- フラッシュポイント: 142.4°C

- 屈折率: 1.4947 (estimate)

- ようかいど: Insuluble (3.7E-3 g/L) (25 ºC),

- すいようせい: Sparingly soluble in water.

- PSA: 34.14000

- LogP: 4.27720

- ようかいせい: 未確定

4,4'-Dibromobenzil セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- TSCA:Yes

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

4,4'-Dibromobenzil 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4,4'-Dibromobenzil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013034658-1g |

4,4'-Dibromobenzil |

35578-47-3 | 98% | 1g |

$1634.45 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175974-10g |

1,2-Bis(4-bromophenyl)ethane-1,2-dione |

35578-47-3 | 98% | 10g |

¥161.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175974-100g |

1,2-Bis(4-bromophenyl)ethane-1,2-dione |

35578-47-3 | 98% | 100g |

¥1589.00 | 2024-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154576-25G |

4,4'-Dibromobenzil |

35578-47-3 | >97.0% | 25g |

¥544.90 | 2023-09-03 | |

| Apollo Scientific | OR40489-100g |

4,4'-Dibromobenzil |

35578-47-3 | 97+% | 100g |

£148.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CN541-1g |

4,4'-Dibromobenzil |

35578-47-3 | 97% | 1g |

¥45.0 | 2022-05-30 | |

| Alichem | A013034658-500mg |

4,4'-Dibromobenzil |

35578-47-3 | 98% | 500mg |

$1009.40 | 2023-09-02 | |

| eNovation Chemicals LLC | D514888-300g |

4,4'-Dibromobenzil |

35578-47-3 | 97% | 300g |

$2950 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13090-50g |

4,4'-Dibromobenzil, 97% |

35578-47-3 | 97% | 50g |

¥2595.00 | 2023-04-10 | |

| Cooke Chemical | A3476712-100G |

4,4'-Dibromobenzil |

35578-47-3 | >97.0% | 100g |

RMB 1799.20 | 2025-02-20 |

4,4'-Dibromobenzil 関連文献

-

Amjad Islam,Dongdong Zhang,Xinhua Ouyang,Rongjuan Yang,Tao Lei,Ling Hong,Ruixiang Peng,Lian Duan,Ziyi Ge J. Mater. Chem. C 2017 5 6527

-

Abiodun O. Eseola,Helmar G?rls,Masroor Bangesh,Winfried Plass New J. Chem. 2018 42 7884

-

Sumit D. Ambore,Chepuri R.K. Rao,Sidhanath V. Bhosale,Sheshanath V. Bhosale Chem. Commun. 2023 59 10384

-

Shuang Li,Tao Yuan,Guoli Tu,Jian Zhang,Zhen Li Polym. Chem. 2015 6 7436

-

Jixiong Liang,Chenglong Li,Yuanyuan Cui,Zhiqiang Li,Jiaxuan Wang,Yue Wang J. Mater. Chem. C 2020 8 1614

35578-47-3 (4,4'-Dibromobenzil) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:35578-47-3)4,4'-DIBROMOBENZIL

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:35578-47-3)4,4'-Dibromobenzil

清らかである:99%

はかる:250g

価格 ($):578.0